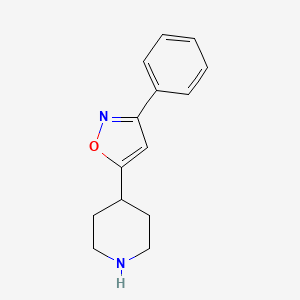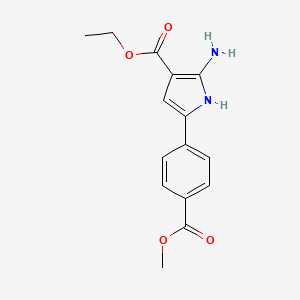
2-(Oxolan-2-ylmethoxymethyl)oxolane;titanium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) is a chemical compound with the molecular formula C20H36O8Ti. This compound is known for its unique structure, which includes a titanium ion coordinated with four tetrahydro-2-furanmethanol ligands. It is used in various scientific and industrial applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) typically involves the reaction of tetrahydro-2-furanmethanol with a titanium(IV) precursor. One common method is to react tetrahydro-2-furanmethanol with titanium tetrachloride (TiCl4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods but with optimized conditions for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of titanium or modified furan derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The furanmethanol ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Ligand substitution reactions may involve reagents like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide (TiO2) and modified furan derivatives, while reduction could produce titanium(III) compounds .
Applications De Recherche Scientifique
2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism by which 2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) exerts its effects involves the coordination of the titanium ion with the furanmethanol ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2-furanmethanol: A related compound without the titanium ion, used in similar applications but with different reactivity.
Titanium tetrachloride (TiCl4): A precursor used in the synthesis of various titanium compounds, including 2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1).
Titanium dioxide (TiO2): A common titanium compound with different properties and applications, such as in pigments and photocatalysis.
Uniqueness
2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) is unique due to its specific coordination structure, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where precise control over reactivity and stability is required .
Propriétés
Numéro CAS |
22290-53-5 |
|---|---|
Formule moléculaire |
C10H18O3Ti+4 |
Poids moléculaire |
234.11 g/mol |
Nom IUPAC |
2-(oxolan-2-ylmethoxymethyl)oxolane;titanium(4+) |
InChI |
InChI=1S/C10H18O3.Ti/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10;/h9-10H,1-8H2;/q;+4 |
Clé InChI |
XDXGJEGRNAJIRJ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COCC2CCCO2.[Ti+4] |
SMILES canonique |
C1CC(OC1)COCC2CCCO2.[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[3-(2-Naphthalenyl)phenyl]-anthracene](/img/structure/B1508534.png)
![Ethanone, 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B1508537.png)







![4-Chloro-2-cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1508567.png)

![2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B1508574.png)


